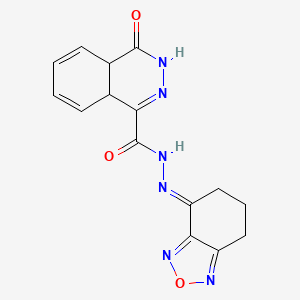![molecular formula C15H23N3O3S B6085042 1-[(dimethylamino)sulfonyl]-N-(4-methylphenyl)-3-piperidinecarboxamide](/img/structure/B6085042.png)
1-[(dimethylamino)sulfonyl]-N-(4-methylphenyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Dimethylamino)sulfonyl]-N-(4-methylphenyl)-3-piperidinecarboxamide (also known as DMAP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DMAP is a piperidine derivative that is commonly used as a catalyst in organic chemistry reactions.
Mecanismo De Acción
DMAP acts as a nucleophilic catalyst, which means it donates a pair of electrons to the reaction substrate. This enhances the electrophilicity of the substrate, making it more reactive. DMAP also stabilizes the intermediate products formed during the reaction, which increases the overall reaction rate.
Biochemical and Physiological Effects:
DMAP has not been extensively studied for its biochemical and physiological effects. However, it is known to be a mild irritant and can cause skin and eye irritation upon contact. It is important to handle DMAP with caution and use appropriate protective equipment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMAP has several advantages as a catalyst in lab experiments. It is relatively inexpensive and readily available. It is also highly effective in a wide range of reactions. However, DMAP has some limitations. It is air-sensitive and can degrade over time, reducing its effectiveness. It can also be difficult to remove from reaction products, which can affect the purity of the final product.
Direcciones Futuras
There are several future directions for research on DMAP. One area of interest is the development of new and more efficient synthesis methods. Another area of research is the use of DMAP in the synthesis of new pharmaceuticals and natural products. Additionally, there is potential for DMAP to be used in other fields of research, such as materials science and nanotechnology.
Conclusion:
In conclusion, DMAP is a versatile and widely used catalyst in organic chemistry. It has several advantages and limitations in lab experiments and has potential applications in various fields of research. Further research is needed to fully understand the biochemical and physiological effects of DMAP and to explore its potential for new applications.
Métodos De Síntesis
DMAP can be synthesized using a variety of methods, including the reaction of piperidine with dimethylsulfamoyl chloride and 4-methylphenyl isocyanate. Another method involves the reaction of 1,1-dimethylhydrazine with 4-methylphenyl isocyanate and sulfonyl chloride. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
DMAP has a wide range of applications in scientific research, particularly in organic chemistry. It is commonly used as a catalyst for various reactions, including esterification, amidation, and acylation. DMAP has also been used in the synthesis of natural products and pharmaceuticals.
Propiedades
IUPAC Name |
1-(dimethylsulfamoyl)-N-(4-methylphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-12-6-8-14(9-7-12)16-15(19)13-5-4-10-18(11-13)22(20,21)17(2)3/h6-9,13H,4-5,10-11H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDPTOQFNYXBHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(dimethylsulfamoyl)-N-(4-methylphenyl)piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-tert-butyl-2-{[(2-chloro-5-methylphenoxy)acetyl]amino}-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6084962.png)
![3,5-bis(difluoromethyl)-1-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6084970.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B6084976.png)

![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-[(1-methyl-1H-imidazol-2-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6084984.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3-chlorophenyl)-3-methyl-4-quinolinecarboxamide](/img/structure/B6084994.png)
![2-(benzylthio)-N-(2-mercapto-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6084997.png)
![[1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6085009.png)
![2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6085015.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[3-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6085023.png)
![N'-[2-(4-chlorophenyl)acetyl]-2-pyridinecarbohydrazide](/img/structure/B6085030.png)
![2-[(4-hydroxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one](/img/structure/B6085058.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(4-quinazolinyloxy)acetamide](/img/structure/B6085064.png)
